molecular formula C3H8N2 B1199896 Acetone hydrazone CAS No. 5281-20-9

Acetone hydrazone

Cat. No. B1199896
CAS RN: 5281-20-9
M. Wt: 72.11 g/mol
InChI Key: JIQXKYSNGXUDJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Acetone hydrazones are typically synthesized through the condensation reaction between acetone and hydrazine derivatives. The reaction conditions, such as temperature, solvent, and the molar ratio of reactants, significantly influence the yield and purity of the acetone hydrazone products. For example, the synthesis of 1-isopropylidene-2-methylhydrazine, a type of acetone hydrazone, involves the reaction of acetone with an excess of hydrazine in the presence of a drying agent (Sabaté & Delalu, 2012).

Molecular Structure Analysis

The molecular structure of acetone hydrazones is characterized by the presence of a hydrazone linkage, which can significantly affect the compound's physical and chemical properties. X-ray diffraction studies have been utilized to elucidate the crystal and molecular structures of various acetone hydrazones. For instance, the molecular and crystal structure of acetone N-methyl-N-(4-chloro-1-phthalazinyl)hydrazone and its bisulfate was determined, revealing the rotational flexibility around the C-N and N-N bonds within the hydrazone group (Litvinov et al., 1982).

Chemical Reactions and Properties

Acetone hydrazones undergo various chemical reactions, including oxidation, coordination with metals, and participation in cycloaddition reactions. Their reactivity is largely influenced by the hydrazone functionality, which can act as a nucleophile or an electrophile depending on the reaction conditions. For example, acetone hydrazones have been employed as ligands to form complexes with transition metals, which are useful in catalysis and material science (Aggarwal & Rao, 1978).

Scientific Research Applications

  • Crystal Structure Studies : Acetone N-methyl-N-(4-chloro-1-phthalazinyl) hydrazone and its bisulfate have been studied using x-ray diffraction, revealing insights into their molecular and crystal structures (Litvinov et al., 1982).

  • Chemical Analysis and Detection : Acetone hydrazone derivatives have been used in chemical analysis, such as in the quantitative determination of formaldehyde in cosmetics using combined headspace-solid-phase microextraction-gas chromatography (Rivero & Topiwala, 2004).

  • Study of Isomerization Rates : The isomerization rates of hydrazones of acetone have been studied, revealing information about energy barriers and the effects of solvent presence (Stassinopoulou et al., 1976).

  • Inhibition Studies in Biochemistry : Acetone phenylhydrazone has been identified as an inhibitor of arachidonic acid lipoxygenase in platelets, offering insights into biochemical pathways and potential medical applications (Baumann & Wurm, 1982).

  • Conformational and Spectroscopic Analysis : Studies on N-(E)-stilbenyloxymethylenecarbonyl-substituted hydrazones of acetone have been conducted to understand their conformational behaviors and stereochemistry (Patorski et al., 2013).

  • Tautomeric Equilibrium Studies : The azo-hydrazone tautomerism of certain compounds in ethanol-water and acetone-water systems has been explored to understand the effects of solvent polarity and pressure on equilibrium constants (Nishimura et al., 1988).

  • Applications in Bioconjugation : Hydrazone formation is used in various scientific fields like polymer chemistry and chemical biology due to its simplicity and versatility. This process has seen significant developments in terms of speeding up reactions and developing efficient nucleophilic catalysts (Kölmel & Kool, 2017).

  • Nonlinear Optical Property Studies : The nonlinear optical properties of certain hydrazones have been investigated, suggesting potential applications in optical devices like limiters and switches (Naseema et al., 2010).

  • Computational and Spectroscopic Studies : Hydrazones of acetone and other ketones have been synthesized and characterized, showing interesting spectroscopic features and providing insights into their molecular structures (Mador et al., 2019).

  • Medical and Biological Research : Studies have been conducted on acetone hydrazone complexes, exploring their antimicrobial properties and interactions with eukaryotic DNA, indicating potential applications in medical research (Ibrahim et al., 2009).

Safety And Hazards

Acetone hydrazone is highly flammable . It causes serious eye irritation and may cause drowsiness or dizziness . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

propan-2-ylidenehydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c1-3(2)5-4/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQXKYSNGXUDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967276
Record name (Propan-2-ylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetone hydrazone

CAS RN

5281-20-9
Record name 2-Propanone, hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5281-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetone hydrazone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Propan-2-ylidene)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone hydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
780
Citations
C Miró Sabaté, H Delalu - Zeitschrift für anorganische und …, 2012 - Wiley Online Library
… spectrometry measurements of hydrazones 1–3 show, in addition to characteristic peaks corresponding to cleavage of the –R group, characteristic peaks for the acetone hydrazone …
Number of citations: 5 onlinelibrary.wiley.com
DW Dixon, M Barbush - The Journal of Organic Chemistry, 1985 - ACS Publications
… Photooxygenation of either acetone hydrazone or … acetone hydrazone (CD2C12 at -78 C), but no 2 was formed. The latter was not effective as a photosensitizer; acetone hydrazone …
Number of citations: 11 pubs.acs.org
M Iwaki, T Ogiso, Y Ito - Journal of pharmaceutical sciences, 1988 - Elsevier
To understand the reaction between hydralazine (HP) or its acetone hydrazone (HAH), a metabolite of HP and pyruvic acid, a new selective HPLC method for simultaneous …
Number of citations: 11 www.sciencedirect.com
I Vass, J Tso, GC Dismukes - Biochemistry, 1990 - ACS Publications
… 20, 1990 abstract: The mechanism of photosynthetic water oxidation in spinach was investigated with a newly developed inhibitor of the water-oxidizing complex, acetone hydrazone (…
Number of citations: 8 pubs.acs.org
J Tso, V Petrouleas, GC Dismukes - Biochemistry, 1990 - ACS Publications
… Appropriate concentrations of acetone hydrazone were added from a 0.1 M stock solution in DMSO (dimethyl sulfoxide)and incubated at a final Chi concentration of 0.5 mg/mL. The …
Number of citations: 3 pubs.acs.org
GM Al-Daher, TY Yousif - Rafidain Journal of Science, 2017 - iasj.net
… Recently, acetone hydrazone of 3-hydroxy-2- naphthoyl hydrazide form a number of novel compounds … activity of 2-furoyl acetone hydrazone complexes with some bivalent metal ions. …
Number of citations: 1 www.iasj.net
M Iwaki, T Ogiso, Y Ito - Journal of pharmaceutical sciences, 1989 - Elsevier
… Abstract 0 The pharmacokinetics of hydralazine acetone hydrazone (HAH), which is a metabolite of … s29 On the other hand, an unstable hydralazine acetone hydrazone (HAH), which is …
Number of citations: 8 www.sciencedirect.com
SA Emmanuel, SA Thomas, SO Idris… - Archives of Applied …, 2012 - academia.edu
Chelate of furancarbamide (FUR), benzoic acid hydrazide (BAH) and its acetone hydrazone (ABH) with nickel (II) and manganese (II) nitrate have been prepared. The complexes and …
Number of citations: 12 www.academia.edu
B Singh, RN Singh, RS Aggarwal - Synthesis and Reactivity in …, 1984 - Taylor & Francis
Two types of complexes viz., adducts VOLSO 4 , ML 2 Cl 2 [M = Mn(II), Co(II), Ni(II), Zn(II), Cd(II) and Hg(II)], CuLC1 2 .H 2 O and deprotonated compounds M(LH) 2 (H 2 O) n [M = VO(IV)…
Number of citations: 8 www.tandfonline.com
CY Meyers, HG Lutfi, VM Kolb, Y Hou… - … Section C: Crystal …, 1996 - scripts.iucr.org
… The acetone-hydrazone N atom does not participate in hydrogen bonding. From the structure of the title compound, the unequivocal identification of 4,4-dimethyl-5-oxo-2-pyrazolin-3-…
Number of citations: 6 scripts.iucr.org

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